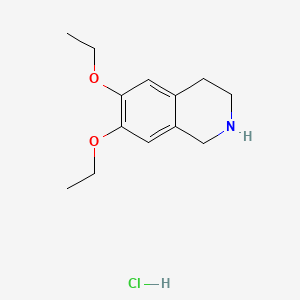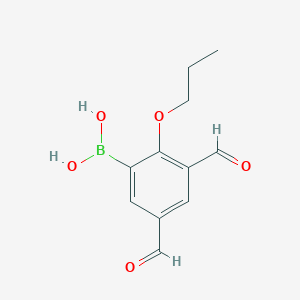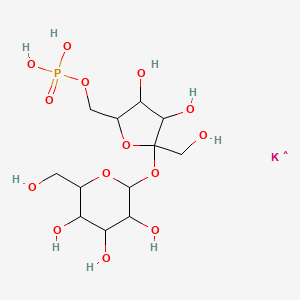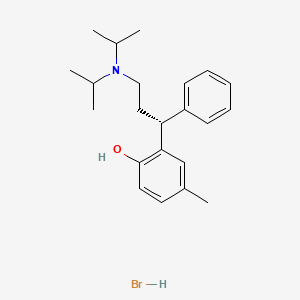
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, has been described in the literature . The process involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
The molecular structure of 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is represented by the empirical formula C13H20ClNO2 . Its molecular weight is 257.76 .Physical And Chemical Properties Analysis
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a solid compound . Its SMILES string is Cl.CCOc1cc2CCNCc2cc1OCC .Scientific Research Applications
Pharmacological Effects and Toxicity
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, as part of the 2-alkyl-1,2,3,4-tetrahydroisoquinoline hydrochlorides series, has been investigated for its pharmacological effects, including toxicity, circulatory, and smooth muscle effects. Studies indicate variations in toxicity with different alkyl chain lengths, with the dimethoxy group being most toxic. These compounds have shown both pressor and depressor effects depending on the substituents, with some demonstrating tachyphylaxis in pressor responses. Smooth muscle effects were consistent across compounds, indicating potential for pharmacological applications in modulating smooth muscle activity (Hjort et al., 1942).
Analgesic and Anti-Inflammatory Effects
Research has shown that certain derivatives of 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibit significant analgesic and anti-inflammatory effects. These effects are highlighted in studies where these compounds outperformed traditional non-narcotic analgesics like diclofenac sodium, indicating their potential as more effective treatments for pain and inflammation without the side effects associated with long-term use of current medications (Rakhmanova et al., 2022).
Neuroprotective or Neurotoxic Activity
Exploration into the neuroprotective or neurotoxic activities of 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives has provided insights into their potential application in treating neurodegenerative diseases like Parkinson's disease. The study suggests that derivatives with hydroxy substitution may offer neuroprotective benefits, whereas methoxy substitution could increase toxicity, implying a careful balance in chemical modification could yield potential therapeutic agents (Okuda et al., 2003).
Local Anesthetic Activity and Toxicity Analysis
Investigations into the local anesthetic activity and toxicity of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives have demonstrated their significant anesthetic potential. The study also assessed the structure-toxicity relationship, revealing variations in hepatotoxicity among synthesized compounds, guiding future drug development for safer and more effective anesthetics (Azamatov et al., 2023).
Stereochemistry and Biological Activity
Stereochemical studies of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline have shown the importance of absolute configuration in biological activity. The resolution and analysis of optical antipodes have provided insights into their pharmacological profiles, highlighting the potential for developing enantioselective drugs with improved efficacy and reduced side effects (Mondeshka et al., 1992).
Mechanism of Action
Target of Action
The primary targets of 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride are currently unknown. This compound is structurally similar to other isoquinoline derivatives, which have been found to interact with various targets in the body . .
Mode of Action
Isoquinoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular signaling pathways
Biochemical Pathways
The biochemical pathways affected by 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride are currently unknown. Isoquinoline derivatives can affect a variety of biochemical pathways, depending on their specific targets
Pharmacokinetics
The bioavailability of this compound is also unknown .
Result of Action
The molecular and cellular effects of 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride are currently unknown. Depending on its targets and mode of action, this compound could potentially have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. The specific environmental factors that influence the action of 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride are currently unknown .
properties
IUPAC Name |
6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-3-15-12-7-10-5-6-14-9-11(10)8-13(12)16-4-2;/h7-8,14H,3-6,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDZORNOMJIKNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2CNCCC2=C1)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
63905-65-7 | |
| Record name | 63905-65-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1316564.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1316566.png)



![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B1316575.png)



![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)

![3-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B1316595.png)

